ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate, also known as FMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPP belongs to the class of pyrazole derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
Ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate exerts its pharmacological effects through the modulation of various signaling pathways and receptors in the body. It has been shown to act as a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been shown to interact with the GABA-A receptor, which plays a crucial role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to reduce the levels of cortisol, a stress hormone that is associated with anxiety and depression.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate has several advantages for laboratory experiments, including its high potency and selectivity for specific receptors and signaling pathways. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Future Directions
There are several future directions for the study of ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate. One potential direction is the development of novel this compound derivatives with improved pharmacological properties and reduced toxicity. Another potential direction is the investigation of the potential therapeutic applications of this compound in other fields, such as immunology and infectious diseases. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesis Methods
Ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate can be synthesized through a multistep process involving the reaction of 4-fluorobenzyl chloride with morpholine, followed by the reaction of the resulting product with ethyl 4-chloro-3-oxobutanoate and hydrazine hydrate. The final product is obtained through the reaction of the intermediate with sodium methoxide.
Scientific Research Applications
Ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurology, and psychiatry. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurology, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In psychiatry, this compound has been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
ethyl 4-[[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-24-18(23)17-14(10-20-21-17)11-22-7-8-25-16(12-22)9-13-3-5-15(19)6-4-13/h3-6,10,16H,2,7-9,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFPYDMXEUBPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN2CCOC(C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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